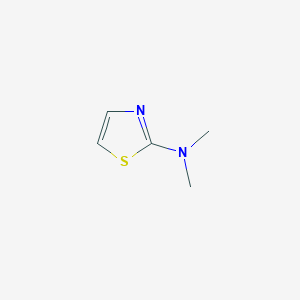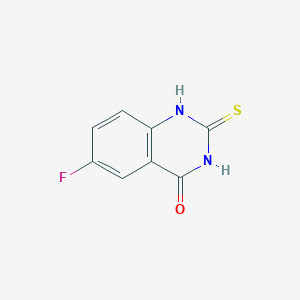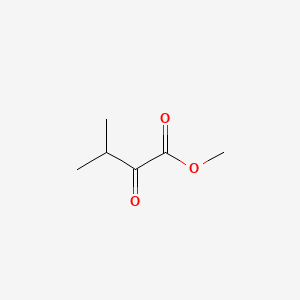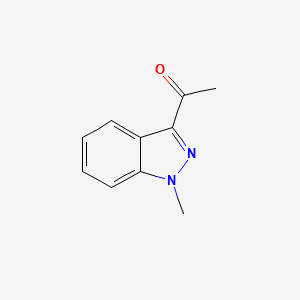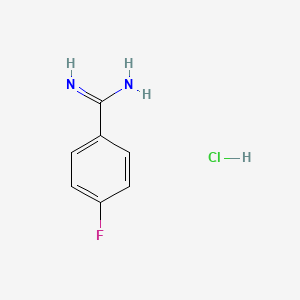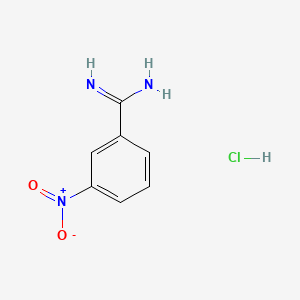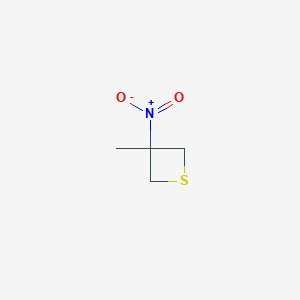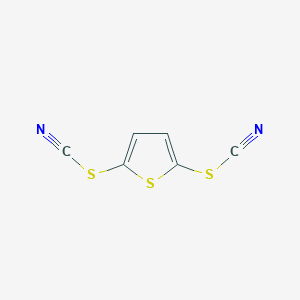
2,5-Dithiocyanatothiophene
Übersicht
Beschreibung
Synthesis Analysis
Thiophene derivatives are synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Recent strategies in the synthesis of thiophene derivatives have been highlighted in the literature from 2012 onwards .Chemical Reactions Analysis
While specific chemical reactions involving 2,5-Dithiocyanatothiophene are not found in the search results, thiophene derivatives are known to participate in a variety of chemical reactions. These include condensation reactions such as the Gewald reaction .Wissenschaftliche Forschungsanwendungen
Synthesis of 2,5-disubstituted thiophenes
- Scientific Field : Organic Chemistry
- Summary of Application : The synthesis of 2,5-disubstituted thiophenes is of great importance due to their multiple applications in medicinal, agricultural, and materials chemistry . They are synthesized via metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide .
- Methods of Application : The method involves the sulfur heterocyclization of various 1,3-diynes with sodium hydrosulfide under mild conditions . This process provides 2,5-disubstituted thiophenes in good to excellent yields .
- Results or Outcomes : The method has been realized to provide 2,5-disubstituted thiophenes in good to excellent yields . This synthesis method is significant as it provides an efficient approach to produce 2,5-disubstituted thiophenes, which are valuable synthetic intermediates .
Potential Medicinal Applications
- Scientific Field : Medicinal Chemistry
- Summary of Application : Compounds based on 5-aryl-2-bromo-3-hexylthiophene, a derivative of 2,5-disubstituted thiophenes, have shown potential medicinal applications .
- Methods of Application : The study reports the synthesis of various new derivatives based on 5-aryl-2-bromo-3-hexylthiophene .
- Results or Outcomes : One of the compounds, 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene, showed high anti-thrombolytic activity, suggesting potential medicinal applications of these newly synthesized compounds .
Agricultural Applications
- Scientific Field : Agricultural Chemistry
- Summary of Application : 2,5-disubstituted thiophenes have found multiple applications in agricultural chemistry . They can be used in the synthesis of various agrochemicals, including pesticides and herbicides .
- Methods of Application : The specific methods of application in agricultural chemistry would depend on the specific agrochemical being synthesized. Generally, these compounds can be synthesized via sulfur heterocyclization of various 1,3-diynes with sodium hydrosulfide .
- Results or Outcomes : The synthesis of 2,5-disubstituted thiophenes provides valuable synthetic intermediates for the production of various agrochemicals .
Materials Chemistry
- Scientific Field : Materials Chemistry
- Summary of Application : 2,5-disubstituted thiophenes, including 2,5-Dithiocyanatothiophene, have found applications in the field of materials chemistry . They can be used in the production of conducting polymers, which have unique electrophysical and optical characteristics .
- Methods of Application : These compounds can be used in the synthesis of conducting polymers through electrochemical polymerization . This involves the production of monomers containing both heterocycles in their structure simultaneously and subsequent polymerization .
- Results or Outcomes : The resulting conducting polymers can be used in various branches of science and technology, including the production of antistatic and anticorrosion coatings, bioelectrochemical sensors, artificial “muscles” and “electronic noses”, accumulator batteries and transistors, light-emitting diodes, and transparent materials for electrodes .
Production of Conducting Polymers
- Scientific Field : Polymer Chemistry
- Summary of Application : 2,5-disubstituted thiophenes, including 2,5-Dithiocyanatothiophene, can be used in the production of conducting polymers . These polymers can exhibit high conductivity and stability, making them useful in various branches of science and technology .
- Methods of Application : There are three ways to produce conducting polymeric compounds containing thiophene and pyrrole fragments simultaneously :
- Results or Outcomes : The resulting conducting polymers can be used to obtain antistatic and anticorrosion coatings, bioelectrochemical sensors, artificial “muscles” and “electronic noses”, accumulator batteries and transistors, light-emitting diodes, transparent materials for electrodes, and others .
Use in Molecular Electronics
- Scientific Field : Molecular Electronics
- Summary of Application : 2,5-disubstituted thiophenes can be used as monomers for the production of conducting polymers, which are components for molecular electronics .
- Methods of Application : The method involves the electrochemical behavior of the compounds, the possibility of their electrochemical polymerization, and their use as monomers for the production of conducting polymers .
- Results or Outcomes : The resulting conducting polymers can be used in various branches of science and technology, including the production of antistatic and anticorrosion coatings, bioelectrochemical sensors, artificial “muscles” and “electronic noses”, accumulator batteries and transistors, light-emitting diodes, transparent materials for electrodes .
Eigenschaften
IUPAC Name |
(5-thiocyanatothiophen-2-yl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N2S3/c7-3-9-5-1-2-6(11-5)10-4-8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDAJJNRBDCPFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)SC#N)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500363 | |
| Record name | Thiene-2,5-diyl bis(thiocyanate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dithiocyanatothiophene | |
CAS RN |
34099-59-7 | |
| Record name | Thiene-2,5-diyl bis(thiocyanate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




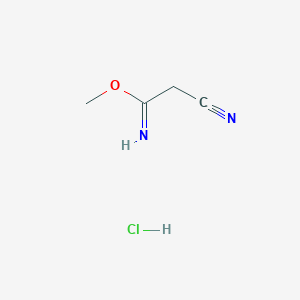
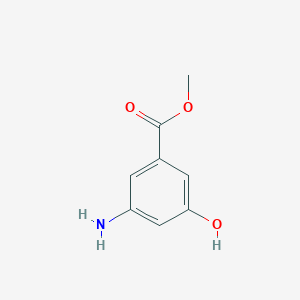

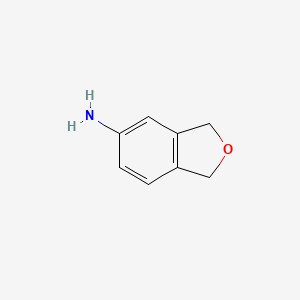
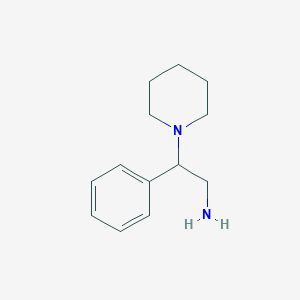
![Bicyclo[3.2.1]octan-3-ol](/img/structure/B1314024.png)
